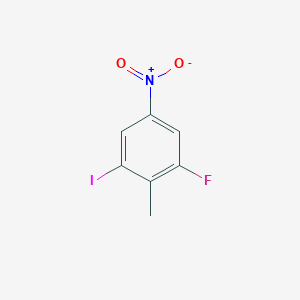
1-Fluoro-3-iodo-2-methyl-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-iodo-2-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO2 It is characterized by the presence of fluorine, iodine, methyl, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-iodo-2-methyl-5-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorinated benzene derivative, followed by iodination and methylation under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Fluoro-3-iodo-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-iodo-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-iodo-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogens can engage in halogen bonding with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Fluoro-3-iodo-2-methyl-5-nitrobenzene include:
1-Fluoro-3-iodo-5-nitrobenzene: Lacks the methyl group, which can affect its reactivity and applications.
1-Fluoro-2-methyl-5-nitrobenzene: Lacks the iodine atom, influencing its chemical behavior.
1-Iodo-2-methyl-5-nitrobenzene: Lacks the fluorine atom, altering its properties.
Eigenschaften
Molekularformel |
C7H5FINO2 |
|---|---|
Molekulargewicht |
281.02 g/mol |
IUPAC-Name |
1-fluoro-3-iodo-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H5FINO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 |
InChI-Schlüssel |
GXVUTTJVHCBMKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1I)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
![Trilithium(1+) 3-[(2-{[2-(acetylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]-3-hydroxy-2,2-dimethylpropyl {[5-(6-aminopurin-9-yl)-3-(hydrogen phosphonatooxy)-4-hydroxyoxolan-2-yl]methyl phosphonato}oxyphosphonate](/img/structure/B12509669.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12509672.png)
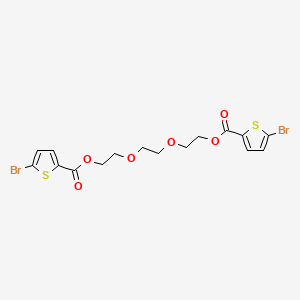
![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
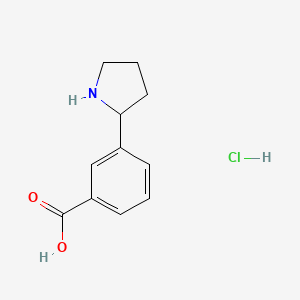
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)
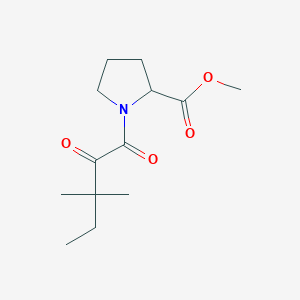
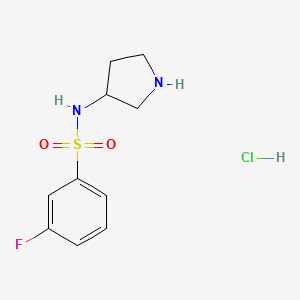
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
